3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridyl group, and a chlorofluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Attachment of the Chlorofluorophenyl Moiety: The chlorofluorophenyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is unique due to the presence of the triazole ring and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H11ClFN5S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H11ClFN5S/c15-11-2-1-3-12(16)10(11)8-22-14-20-19-13(21(14)17)9-4-6-18-7-5-9/h1-7H,8,17H2 |
InChI Key |
DATRHSWYNPVPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC=NC=C3)F |
Origin of Product |
United States |
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